Cas no 1695484-06-0 ((4-ethoxy-3-methyloxan-4-yl)methanamine)

(4-ethoxy-3-methyloxan-4-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (4-ethoxy-3-methyloxan-4-yl)methanamine
- 1695484-06-0
- EN300-1293829
-
- Inchi: 1S/C9H19NO2/c1-3-12-9(7-10)4-5-11-6-8(9)2/h8H,3-7,10H2,1-2H3
- InChI Key: ARPHGLJBSDRQOB-UHFFFAOYSA-N
- SMILES: O(CC)C1(CN)CCOCC1C
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 44.5Ų
(4-ethoxy-3-methyloxan-4-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293829-0.5g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 0.5g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1293829-5.0g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1293829-0.1g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 0.1g |
$930.0 | 2023-05-26 | ||
Enamine | EN300-1293829-2.5g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 2.5g |
$2071.0 | 2023-05-26 | ||
Enamine | EN300-1293829-0.05g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 0.05g |
$888.0 | 2023-05-26 | ||
Enamine | EN300-1293829-100mg |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1293829-5000mg |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1293829-10000mg |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1293829-1.0g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1293829-0.25g |
(4-ethoxy-3-methyloxan-4-yl)methanamine |
1695484-06-0 | 0.25g |
$972.0 | 2023-05-26 |
(4-ethoxy-3-methyloxan-4-yl)methanamine Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on (4-ethoxy-3-methyloxan-4-yl)methanamine
Recent Advances in the Study of (4-ethoxy-3-methyloxan-4-yl)methanamine (CAS: 1695484-06-0) and Its Applications in Chemical Biology and Medicine
The compound (4-ethoxy-3-methyloxan-4-yl)methanamine (CAS: 1695484-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. The information presented here is based on peer-reviewed studies and industry reports published within the last two years, ensuring the relevance and accuracy of the data.
Recent studies have highlighted the synthetic versatility of (4-ethoxy-3-methyloxan-4-yl)methanamine, which serves as a key intermediate in the preparation of various bioactive molecules. Its oxane ring structure, combined with the ethoxy and methyl substituents, provides a scaffold that can be further functionalized to enhance its pharmacological properties. Researchers have successfully employed this compound in the synthesis of novel analogs targeting central nervous system (CNS) disorders, including depression and anxiety. The compound's ability to cross the blood-brain barrier has been a focal point of these investigations.
In vitro and in vivo studies have demonstrated that (4-ethoxy-3-methyloxan-4-yl)methanamine exhibits promising activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. One study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed high affinity for serotonin receptors, suggesting potential applications in the treatment of mood disorders. Additionally, its metabolic stability and low toxicity profile make it an attractive candidate for further preclinical development.
Another area of interest is the compound's role in the development of prodrugs. Researchers have explored its use as a carrier for active pharmaceutical ingredients (APIs) to improve bioavailability and reduce side effects. For instance, a recent patent application disclosed the conjugation of (4-ethoxy-3-methyloxan-4-yl)methanamine with a known anticancer agent, resulting in a prodrug with enhanced tumor-targeting capabilities. This innovative approach could pave the way for more effective and safer cancer therapies.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Current research efforts are focused on structural modifications to improve its selectivity and efficacy. Computational modeling and high-throughput screening are being employed to identify the most promising derivatives for further study. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (4-ethoxy-3-methyloxan-4-yl)methanamine (CAS: 1695484-06-0) represents a versatile and promising scaffold in chemical biology and drug discovery. Its potential applications span from CNS disorders to oncology, underscoring its broad therapeutic relevance. Future research should prioritize the optimization of its derivatives and the exploration of novel mechanisms of action to fully realize its clinical potential.
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